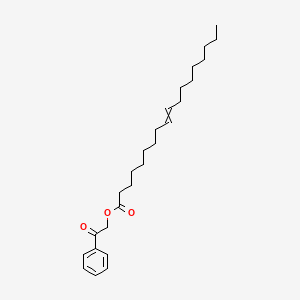
Phenacyl Octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyl Octadec-9-enoate is an organic compound that belongs to the ester class of chemicals It is derived from octadec-9-enoic acid, which is an unsaturated fatty acid with a double bond at the ninth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenacyl Octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of phenacyl bromide with octadec-9-enoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenacyl Octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where the bromide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenacyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenacyl Octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study lipid metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenacyl Octadec-9-enoate involves its interaction with specific molecular targets. For instance, it can inhibit the catalytic activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . The compound’s ability to block the cell cycle at the G2/M phase further contributes to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Phenacyl Octadec-9-enoate can be compared with other similar compounds such as:
Octadec-9-enoic acid: This is the parent compound from which this compound is derived.
Phenacyl Bromide: This compound is used as a starting material in the synthesis of this compound.
Methyl Octadec-9-enoate: This ester is similar in structure but has a methyl group instead of a phenacyl group.
This compound is unique due to its specific ester linkage and the presence of both phenacyl and octadec-9-enoate moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90123-89-0 |
|---|---|
Molekularformel |
C26H40O3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
phenacyl octadec-9-enoate |
InChI |
InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3 |
InChI-Schlüssel |
YJDYLKBQHAXVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
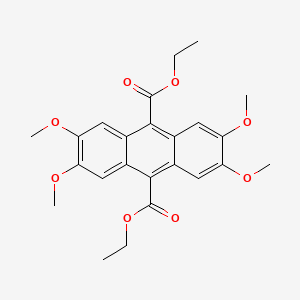
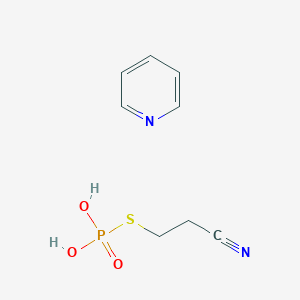

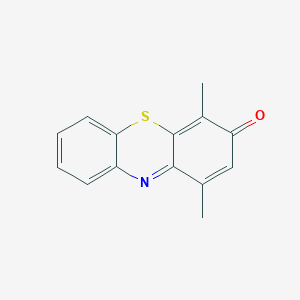
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
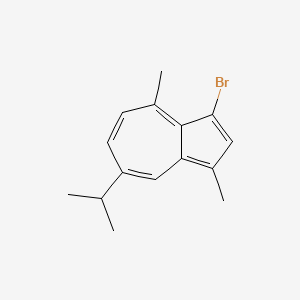
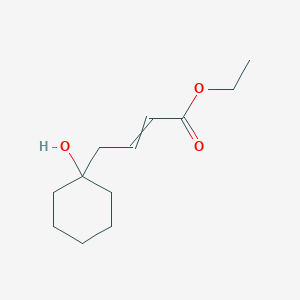

![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
